3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid
Brand Name: Vulcanchem
CAS No.: 1133-96-6
VCID: VC20991388
InChI: InChI=1S/C10H13NO3/c1-6-8(3-4-10(13)14)7(2)11-9(6)5-12/h5,11H,3-4H2,1-2H3,(H,13,14)
SMILES: CC1=C(NC(=C1CCC(=O)O)C)C=O
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol

3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid

CAS No.: 1133-96-6

Cat. No.: VC20991388

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic Acid - 1133-96-6

Specification

CAS No. 1133-96-6
Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
IUPAC Name 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid
Standard InChI InChI=1S/C10H13NO3/c1-6-8(3-4-10(13)14)7(2)11-9(6)5-12/h5,11H,3-4H2,1-2H3,(H,13,14)
Standard InChI Key RUILENPFHDHTRC-UHFFFAOYSA-N
SMILES CC1=C(NC(=C1CCC(=O)O)C)C=O
Canonical SMILES CC1=C(NC(=C1CCC(=O)O)C)C=O

Introduction

Chemical Identity and Structure

3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid (CAS: 1133-96-6) is characterized by a pyrrole core with multiple functional groups. The molecule contains a formyl group at position 5, methyl groups at positions 2 and 4, and a propanoic acid side chain at position 3 of the pyrrole ring. This specific arrangement of substituents contributes to its unique chemical properties and potential applications.

Basic Identification Data

The following table presents the key identification parameters for 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid:

ParameterValue
IUPAC Name3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid
CAS Number1133-96-6
Molecular FormulaC₁₀H₁₃NO₃
Molecular Weight195.21 g/mol
Standard InChIInChI=1S/C10H13NO3/c1-6-8(3-4-10(13)14)7(2)11-9(6)5-12/h5,11H,3-4H2,1-2H3,(H,13,14)
Standard InChIKeyRUILENPFHDHTRC-UHFFFAOYSA-N
SMILESCC1=C(NC(=C1CCC(=O)O)C)C=O
PubChem Compound1512520
These identification parameters are essential for researchers to accurately reference and distinguish this compound from related pyrrole derivatives.

Physical and Chemical Properties

The physical and chemical properties of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid influence its behavior in various chemical environments, handling requirements, and potential applications.

Physical Properties

PropertyDescriptionReference
Physical FormYellow to Brown Solid
Storage Temperature2-8°C recommended
Commercial Purity≥97%
The compound's physical appearance can vary from yellow to brown, indicating possible oxidation or degradation processes that can occur over time, which is typical for compounds containing aldehyde functional groups .

Chemical Properties

As a multifunctional compound, 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid exhibits properties associated with several key functional groups:

  • Acidity: The carboxylic acid group (pKa approximately 4-5, typical for aromatic-substituted propanoic acids) can participate in acid-base reactions and salt formation.

  • Electrophilicity: The formyl group at position 5 serves as an electrophilic center, making it susceptible to nucleophilic addition reactions.

  • Hydrogen Bonding: Both the pyrrole N-H and the carboxylic acid group can participate in hydrogen bonding, influencing solubility and intermolecular interactions.

  • Aromaticity: The pyrrole ring contributes aromatic character to the molecule, affecting its stability and reactivity patterns.
    Based on related compounds, this molecule likely exhibits moderate solubility in polar organic solvents such as chloroform, while having limited water solubility .

Related Compounds and Structural Analogs

Understanding the relationship between 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid and its structural analogs provides valuable insights into its chemical behavior and potential applications.

Key Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular WeightRelationship to Target Compound
3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid methyl ester18818-25-2C₁₁H₁₅NO₃209.24 g/molMethyl ester derivative
3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid54474-50-9C₉H₁₃NO₂167.20 g/molLacks formyl group at position 5
3-(2-formyl-4-methyl-1H-pyrrol-3-yl)propanoic acid132281-87-9C₉H₁₁NO₃181.19 g/molFormyl group at position 2 instead of 5
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acidN/AC₈H₉NO₃167.16 g/molCarboxylic acid directly attached to pyrrole ring
The methyl ester derivative (CAS: 18818-25-2) is particularly noteworthy as it has been more extensively characterized than the parent acid. According to available data, this ester derivative appears as yellow crystalline solid with a melting point of 123-124°C and exhibits solubility in chloroform .

Spectroscopic Characteristics

Spectroscopic data provides crucial information for structural confirmation and purity assessment of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid.

Biological Activity and Research Applications

Research on 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid and related pyrrole derivatives has revealed potential applications in various scientific domains.

Documented Research Applications

The most significant documented research application of this compound relates to its role in protein chemistry. A notable reference in the literature points to its use in lysine-reactive chemistry studies. According to Abbasov et al. in their publication in Nature Chemistry (2021), this compound or related derivatives may contribute to "a proteome-wide atlas of lysine-reactive chemistry". This suggests the compound's ability to form covalent adducts with lysine residues in proteins, which could have significant implications for:

  • Chemical Biology: Development of chemical probes for protein labeling and modification

  • Proteomic Research: Tools for mapping protein structures and interaction sites

  • Drug Discovery: Potential scaffolds for covalent inhibitors targeting specific lysine residues in therapeutic protein targets

Future Research Directions

Based on the current understanding of 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid, several promising research directions can be identified:

Synthetic Methodology Development

Further exploration of efficient and scalable synthetic routes to produce this compound and its derivatives could enhance its accessibility for research applications. This might include:

  • Green Chemistry Approaches: Development of environmentally friendly synthesis methods with reduced solvent use and toxic reagents

  • One-Pot Synthesis: Streamlining multi-step procedures into more efficient processes

  • Stereoselective Synthesis: If applicable, exploring stereoselective approaches for derivatives with chiral centers

Chemical Biology Applications

The compound's reactivity profile, particularly the presence of the formyl group capable of forming imine bonds with lysine residues, suggests potential applications in:

  • Protein Crosslinking: Development of novel crosslinking methodologies for protein structure studies

  • Activity-Based Protein Profiling: Creation of chemical probes for functional proteomics

  • Covalent Drug Design: Exploration as a potential scaffold for targeted covalent inhibitors

Material Science Applications

The pyrrole core with multiple functional groups could serve as a building block for:

  • Polymer Chemistry: Development of functional polymers with unique properties

  • Coordination Chemistry: Investigation of metal complexation properties

  • Supramolecular Chemistry: Exploration of self-assembly behavior and host-guest interactions

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